molecular formula C14H19N3O2S B4653364 N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide

N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide

Cat. No. B4653364
M. Wt: 293.39 g/mol
InChI Key: YYPCSDWXMKILEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. DMAPT is a hydrazine derivative that has shown promising results in preclinical studies as an anticancer agent.

Mechanism of Action

N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide exerts its anticancer activity through multiple mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) and the induction of oxidative stress. NF-κB is a transcription factor that plays a key role in the regulation of cell survival, proliferation, and inflammation. N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide inhibits the activation of NF-κB, leading to the induction of apoptosis in cancer cells. N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide also induces oxidative stress, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels (angiogenesis). N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results as an anticancer agent. However, there are also limitations to the use of N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain assays. Additionally, its mechanism of action is complex and not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are several future directions for the study of N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide. One direction is to further investigate its mechanism of action and how it interacts with other anticancer agents. Another direction is to study its potential use in combination with immunotherapy agents. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans. Overall, N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide has shown promising results as an anticancer agent and warrants further investigation.

Scientific Research Applications

N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anticancer activity in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine.

properties

IUPAC Name

1-[[2-(2,3-dimethylphenoxy)acetyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-8-15-14(20)17-16-13(18)9-19-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPCSDWXMKILEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NNC(=S)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-dimethylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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